molecular formula C5H10N2O2S2 B8496314 1-(Methylsulphonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole

1-(Methylsulphonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole

Cat. No. B8496314
M. Wt: 194.3 g/mol
InChI Key: OPRZCIWJKADBSH-UHFFFAOYSA-N
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Patent
US06716843B2

Procedure details

Starting from 2-(methylthio)-4,5-dihydro-1H-imidazole and methanesulphonyl chloride, the expected product is obtained according to the procedure described in Step C of Example 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:4][CH2:5][CH2:6][N:7]=1.[CH3:8][S:9](Cl)(=[O:11])=[O:10]>>[CH3:8][S:9]([N:7]1[CH2:6][CH2:5][N:4]=[C:3]1[S:2][CH3:1])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1NCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N1C(=NCC1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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